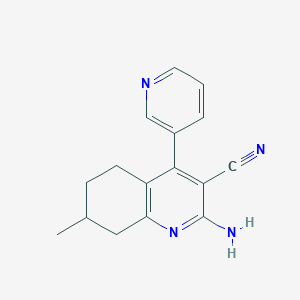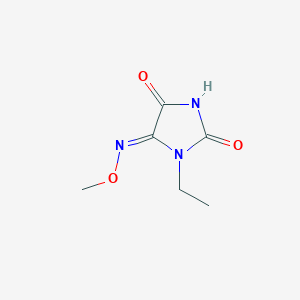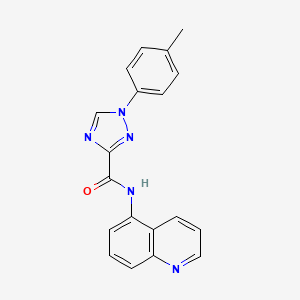
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 and a molecular weight of 398.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium at room temperature, allowing the calcium ion to coordinate with the carboxylate and hydroxyl groups of the organic molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and calcium supplementation.
Wirkmechanismus
The mechanism of action of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by influencing the concentration of free calcium ions in biological systems. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium Citrate: Known for its high bioavailability and used in dietary supplements.
Uniqueness
Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structure, which includes multiple hydroxyl groups and a calcium ion. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H22CaO12 |
|---|---|
Molekulargewicht |
398.37 g/mol |
IUPAC-Name |
calcium;2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
JDNCPQAABKGYIO-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)

![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)

